2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide
CAS No.: 1040644-35-6
Cat. No.: VC4190201
Molecular Formula: C20H22ClN5O2S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclohexylacetamide - 1040644-35-6](/images/structure/VC4190201.png)
Specification
CAS No. | 1040644-35-6 |
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Molecular Formula | C20H22ClN5O2S |
Molecular Weight | 431.94 |
IUPAC Name | 2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide |
Standard InChI | InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)13-29-19-11-10-17-23-25(20(28)26(17)24-19)12-18(27)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27) |
Standard InChI Key | YICGXKYGEACUJP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a triazolo[4,3-b]pyridazine backbone, a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a pyridazine moiety. Key substituents include:
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A (4-chlorophenyl)methylsulfanyl group at position 6, contributing hydrophobic and electron-withdrawing properties.
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A 3-oxo group at position 3, enhancing hydrogen-bonding capacity.
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An N-cyclohexylacetamide side chain at position 2, influencing solubility and target affinity .
Molecular Formula and Properties
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Molecular Formula:
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Molecular Weight: 455.96 g/mol
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IUPAC Name: 2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1, triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide
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Key Functional Groups: Sulfur ether, chlorophenyl, acetamide, and cyclohexyl groups .
Synthetic Methodologies
General Synthesis Strategy
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core. A common approach includes:
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Cyclocondensation: Reaction of 5-aminopyridazine derivatives with nitriles or carbonyl compounds to form the triazole ring .
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Substitution Reactions: Introduction of the (4-chlorophenyl)methylsulfanyl group via nucleophilic displacement or coupling reactions.
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Acetamide Functionalization: Coupling the cyclohexylamine to the acetic acid derivative using carbodiimide-based reagents .
Optimization Challenges
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Regioselectivity: Ensuring proper orientation during cyclocondensation to avoid isomeric byproducts.
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Yield Improvement: Use of catalysts like potassium persulfate () enhances reaction efficiency .
Applications in Medicinal Chemistry
Anticancer Agents
Triazolo[4,3-b]pyridazine derivatives demonstrate pro-apoptotic effects in cancer cell lines (e.g., MCF-7, HeLa) by inducing caspase-3 activation and mitochondrial membrane depolarization .
Anti-inflammatory Therapeutics
The N-cyclohexylacetamide moiety enhances blood-brain barrier penetration, making this compound a candidate for treating neuroinflammatory disorders .
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